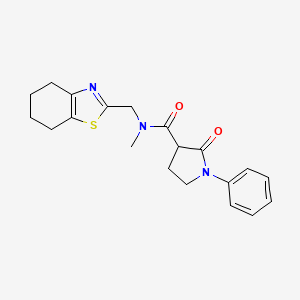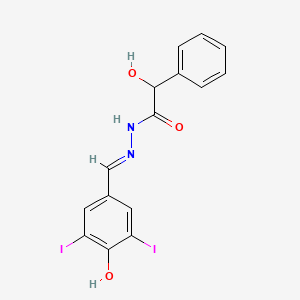![molecular formula C15H12BrFN2OS B6014621 N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. Specifically, this compound 43-9006 inhibits the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. This compound 43-9006 also inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 43-9006 inhibits cell proliferation and induces apoptosis. This compound 43-9006 also inhibits angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, this compound 43-9006 has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and optimized for its synthesis and use in various assays. This compound 43-9006 is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound 43-9006 in lab experiments is that it can be expensive and may not be readily available in all research settings.
Zukünftige Richtungen
There are several future directions for research on N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 with improved pharmacological properties. Another area of research is the identification of biomarkers that can predict the response of cancer patients to this compound 43-9006 treatment. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound 43-9006 in various disease settings.
Conclusion
In conclusion, this compound 43-9006 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis. This compound 43-9006 has a variety of biochemical and physiological effects and has been shown to have potential use in the treatment of cancer, rheumatoid arthritis, and psoriasis. Further research is needed to fully understand the potential of this compound 43-9006 and to develop new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 involves the reaction of 4-fluoro-3-nitrobenzoic acid with 3-bromo-4-methylaniline in the presence of thionyl chloride. The resulting compound is then treated with carbon disulfide and sodium hydroxide to yield the final product. This synthesis method has been extensively optimized to produce high yields of pure this compound 43-9006.
Wissenschaftliche Forschungsanwendungen
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-angiogenic, and anti-proliferative effects in various cancer cell lines. This compound 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2OS/c1-9-2-7-12(8-13(9)16)18-15(21)19-14(20)10-3-5-11(17)6-4-10/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZXACDXGWNHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
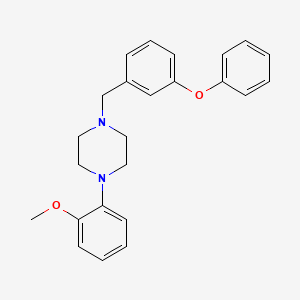
![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)
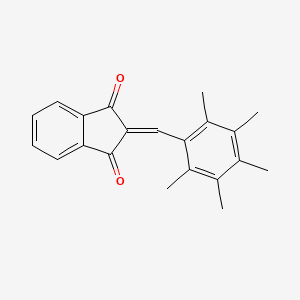
![1-[cyclohexyl(methyl)amino]-3-(3-{[(dicyclopropylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6014569.png)
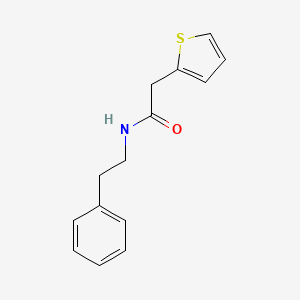
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6014596.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
![7-(4-isopropylbenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6014627.png)
